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Compound of Interest

Compound Name: 2,2-Dimethyl-chroman-4-ylamine

Cat. No.: B1315947 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and potential biological activities of 2,2-Dimethyl-chroman-4-ylamine. The information is

intended to serve as a valuable resource for researchers and professionals engaged in the

fields of medicinal chemistry, pharmacology, and drug development.

Chemical Properties
2,2-Dimethyl-chroman-4-ylamine, a heterocyclic amine, possesses a chroman core structure

with a gem-dimethyl substitution at the 2-position and an amine group at the 4-position. While

extensive experimental data for this specific molecule is limited in publicly available literature,

its properties can be inferred from data on its hydrochloride salt and closely related analogs.

Table 1: Physicochemical Properties of 2,2-Dimethyl-chroman-4-ylamine and its

Hydrochloride Salt
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Property
2,2-Dimethyl-chroman-4-
ylamine

2,2-Dimethyl-chroman-4-
ylamine hydrochloride

IUPAC Name
2,2-dimethyl-3,4-dihydro-2H-

chromen-4-amine[1]

2,2-dimethyl-3,4-dihydro-2H-

chromen-4-ylamine

hydrochloride[2][3]

Synonyms
(2,2-Dimethyl-3,4-dihydro-2H-

chromen-4-yl)amine
-

CAS Number 220634-41-3[1] 24700-18-3[2]

Molecular Formula C₁₁H₁₅NO[4] C₁₁H₁₆ClNO[3]

Molecular Weight 177.24 g/mol [4] 213.70 g/mol

Melting Point Data not available Data not available

Boiling Point
Predicted: 273.2±20.0 °C[5]

(for the ketone precursor)
Data not available

Solubility
Expected to be soluble in

common organic solvents.
Data not available

Synthesis and Experimental Protocols
A plausible and commonly employed synthetic route to 2,2-Dimethyl-chroman-4-ylamine
involves a two-step process starting from a substituted phenol. The first step is the synthesis of

the key intermediate, 2,2-dimethylchroman-4-one, followed by its conversion to the target

amine.

Synthesis of 2,2-Dimethylchroman-4-one
A general method for the synthesis of 2,2-dimethylchromanones involves the condensation of a

phenol with β,β-dimethylacrylic acid (3,3-dimethylacrylic acid) in the presence of a catalyst.

Experimental Protocol (Adapted from general procedures for chroman-4-one synthesis):

Materials: Phenol, 3,3-dimethylacrylic acid, polyphosphoric acid (PPA).

Procedure:
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A mixture of phenol (1.0 equivalent) and 3,3-dimethylacrylic acid (1.1 equivalents) is

added to polyphosphoric acid (PPA) (10-20 times the weight of the reactants).

The reaction mixture is heated to 80-100°C and stirred for 2-4 hours. The progress of the

reaction should be monitored by Thin Layer Chromatography (TLC).

After completion, the reaction mixture is cooled to room temperature and then carefully

poured onto crushed ice with vigorous stirring.

The resulting precipitate is collected by filtration, washed with water, and then with a

saturated sodium bicarbonate solution to remove any unreacted acid.

The crude product is dried and can be further purified by recrystallization from a suitable

solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Phenol

Polyphosphoric Acid (PPA)
Heat

3,3-Dimethylacrylic Acid

2,2-Dimethylchroman-4-one

Click to download full resolution via product page

Synthesis of the 2,2-dimethylchroman-4-one intermediate.

Conversion of 2,2-Dimethylchroman-4-one to 2,2-
Dimethyl-chroman-4-ylamine
The conversion of the ketone intermediate to the primary amine can be achieved through

several methods, with reductive amination being a common and efficient approach. One

plausible method involves the formation of an oxime followed by its reduction.

Experimental Protocol (Plausible route based on general methods):

Step 1: Oxime Formation
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Materials: 2,2-Dimethylchroman-4-one, hydroxylamine hydrochloride, sodium acetate,

ethanol, water.

Procedure:

2,2-Dimethylchroman-4-one (1.0 equivalent) is dissolved in a mixture of ethanol and

water.

Hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) are

added to the solution.

The mixture is refluxed for 1-2 hours, and the reaction progress is monitored by TLC.

After completion, the reaction mixture is cooled, and the product, 2,2-dimethylchroman-

4-one oxime, is typically precipitated by the addition of water.

The solid is collected by filtration, washed with water, and dried.

Step 2: Reduction of the Oxime

Materials: 2,2-Dimethylchroman-4-one oxime, a reducing agent (e.g., sodium borohydride

with a catalyst like NiCl₂ or catalytic hydrogenation), solvent (e.g., methanol or ethanol).

Procedure (using Sodium Borohydride/NiCl₂):

The 2,2-dimethylchroman-4-one oxime (1.0 equivalent) is dissolved in methanol.

Nickel(II) chloride hexahydrate (0.1-0.2 equivalents) is added.

Sodium borohydride (3-5 equivalents) is added portion-wise at 0-10°C.

The reaction is stirred at room temperature until completion (monitored by TLC).

The reaction is quenched by the careful addition of aqueous acid (e.g., HCl).

The solvent is removed under reduced pressure, and the residue is partitioned between

an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., NaOH).
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The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated

to yield the crude 2,2-Dimethyl-chroman-4-ylamine.

Purification can be achieved by column chromatography or distillation under reduced

pressure.

2,2-Dimethylchroman-4-one Hydroxylamine
Hydrochloride

2,2-Dimethylchroman-4-one
Oxime

Reduction
(e.g., NaBH₄/NiCl₂) 2,2-Dimethyl-chroman-4-ylamine

Click to download full resolution via product page

Conversion of the ketone to the target amine.

Potential Biological Activities and Signaling
Pathways
While no specific biological activity data for 2,2-Dimethyl-chroman-4-ylamine has been

reported, the broader class of chroman and chroman-4-one derivatives has been shown to

possess a range of pharmacological properties, including anti-inflammatory, antimicrobial, and

anticancer activities.

Potential Anti-inflammatory Activity
Chroman derivatives have been reported to exhibit anti-inflammatory effects. The mechanism

of action for some of these compounds involves the inhibition of pro-inflammatory signaling

pathways. For instance, some chromones have been shown to reduce the production of

inflammatory mediators like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-

alpha (TNF-α) by inhibiting the NF-κB signaling pathway.

Hypothetical Anti-inflammatory Signaling Pathway:

The following diagram illustrates a potential mechanism by which a chroman derivative could

exert anti-inflammatory effects. It is important to note that this is a generalized pathway and has

not been specifically demonstrated for 2,2-Dimethyl-chroman-4-ylamine.
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Hypothetical anti-inflammatory signaling pathway.
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Potential Anticancer Activity (SIRT2 Inhibition)
Certain substituted chroman-4-one derivatives have been identified as selective inhibitors of

Sirtuin 2 (SIRT2), a class III histone deacetylase.[3][5][6][7][8] SIRT2 is implicated in various

cellular processes, including cell cycle regulation and tumorigenesis. Inhibition of SIRT2 can

lead to the hyperacetylation of its substrates, such as α-tubulin, which can disrupt microtubule

dynamics and induce cell cycle arrest and apoptosis in cancer cells.

Hypothetical SIRT2 Inhibition Pathway in Cancer:

The following diagram illustrates a potential mechanism for the anticancer activity of a chroman

derivative via SIRT2 inhibition. This pathway is based on the known functions of SIRT2 and the

activities of related chroman-4-ones.
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Hypothetical SIRT2 inhibition pathway in cancer.

Potential Antimicrobial Activity
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Derivatives of chroman-4-one have demonstrated antimicrobial activity against a range of

pathogenic bacteria and fungi.[9][10][11][12] The mechanisms of action are likely diverse and

may involve the disruption of microbial cell membranes, inhibition of essential enzymes, or

interference with microbial signaling pathways. For instance, some chroman-4-one derivatives

have been suggested to target enzymes like cysteine synthase or kinases involved in fungal

virulence.[2][9]

Conclusion
2,2-Dimethyl-chroman-4-ylamine is a heterocyclic compound with potential for further

investigation in drug discovery. While specific experimental data on its physicochemical

properties and biological activities are currently limited, plausible synthetic routes can be

designed based on established chemical principles. The known pharmacological activities of

the broader chroman class of compounds, including anti-inflammatory, anticancer, and

antimicrobial effects, provide a strong rationale for the future synthesis and biological

evaluation of 2,2-Dimethyl-chroman-4-ylamine and its derivatives. Further research is

warranted to fully elucidate the chemical and biological profile of this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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